4-bromo-3-chloro-5-methyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-bromo-3-chloro-5-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that contains a pyrrole ring substituted with bromine, chlorine, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-chloro-5-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination and chlorination of a pyrrole precursor followed by the introduction of a carboxylic acid group. The reaction conditions typically involve the use of bromine and chlorine reagents under controlled temperature and solvent conditions to ensure selective substitution at the desired positions on the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-chloro-5-methyl-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the removal of halogen substituents or the reduction of the carboxylic acid group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylic acid derivatives, while substitution reactions can produce various functionalized pyrrole compounds.
Scientific Research Applications
4-bromo-3-chloro-5-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-3-chloro-5-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen substituents and the carboxylic acid group can influence its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid
- 3-chloro-5-methyl-1H-pyrrole-2-carboxylic acid
Uniqueness
4-bromo-3-chloro-5-methyl-1H-pyrrole-2-carboxylic acid is unique due to the specific combination of bromine, chlorine, and methyl substituents on the pyrrole ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C6H5BrClNO2 |
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Molecular Weight |
238.46 g/mol |
IUPAC Name |
4-bromo-3-chloro-5-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H5BrClNO2/c1-2-3(7)4(8)5(9-2)6(10)11/h9H,1H3,(H,10,11) |
InChI Key |
SSYLMVWBDKWAKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C(=O)O)Cl)Br |
Origin of Product |
United States |
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